molecular formula C8H13NO4 B14243012 (1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid CAS No. 207983-43-5

(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid

Cat. No.: B14243012
CAS No.: 207983-43-5
M. Wt: 187.19 g/mol
InChI Key: STIVVGOWGUYXGI-YQJDLUKNSA-N
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Description

(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structural features, such as the presence of both amino and carboxylic acid functional groups, make it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as enzymatic resolution or chiral pool synthesis. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer in high purity. Chiral pool synthesis utilizes naturally occurring chiral compounds as starting materials, which are then chemically modified to produce the target compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another chiral amino acid derivative with different functional groups.

    (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: A compound with a similar cyclopropane ring structure but different substituents.

Uniqueness

(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on a cyclopentane ring. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

207983-43-5

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S,3S)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5-,8-/m0/s1

InChI Key

STIVVGOWGUYXGI-YQJDLUKNSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@]1(C(=O)O)N)C(=O)O

Canonical SMILES

CC1C(CCC1(C(=O)O)N)C(=O)O

Origin of Product

United States

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